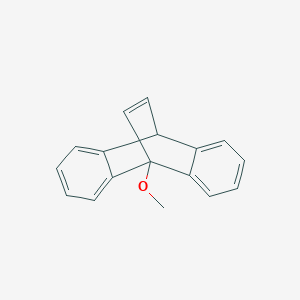
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene, also known as MDEA, is a chemical compound that belongs to the family of heterocyclic aromatic compounds. It is a cyclic compound that contains a fused ring system consisting of an anthracene unit and an ethylene bridge. The compound has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene is not well understood, but it is believed to involve the interaction of the compound with specific receptors in the brain. 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene has been shown to have a similar mechanism of action to other psychoactive compounds, such as MDMA and MDA.
Biochemical and Physiological Effects
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy and alertness. 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene has also been shown to have a mild euphoric effect, similar to that of MDMA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene in lab experiments is its unique properties, which make it a promising candidate for several scientific research applications. However, one of the main limitations of using 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene in lab experiments is its potential for misuse and abuse, which can lead to significant health risks.
Future Directions
There are several future directions for the research and development of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene. One of the main directions is the synthesis of new 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene-based organic semiconductors with improved properties for use in OLEDs and OPVs. Another direction is the investigation of the mechanism of action of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene and its potential therapeutic applications in the treatment of certain psychiatric disorders. Additionally, further research is needed to better understand the potential health risks associated with the use of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene.
Synthesis Methods
The synthesis of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene can be achieved through several methods, including the Diels-Alder reaction and the Pd-catalyzed intramolecular C-H arylation reaction. The Diels-Alder reaction involves the reaction of 9-methoxyanthracene with maleic anhydride in the presence of a catalyst to yield 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene. The Pd-catalyzed intramolecular C-H arylation reaction involves the reaction of 9-methoxyanthracene with a palladium catalyst to yield 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene.
Scientific Research Applications
The unique properties of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene make it a promising candidate for several scientific research applications. One of the main applications of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene-based organic semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
properties
Molecular Formula |
C17H14O |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxytetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C17H14O/c1-18-17-11-10-12(13-6-2-4-8-15(13)17)14-7-3-5-9-16(14)17/h2-12H,1H3 |
InChI Key |
KIVSAMZUWHOGEM-UHFFFAOYSA-N |
SMILES |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Canonical SMILES |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)



